![molecular formula C7H6N2S2 B1295549 4-(Thiophen-2-yl)thiazol-2-amine CAS No. 28989-50-6](/img/structure/B1295549.png)
4-(Thiophen-2-yl)thiazol-2-amine
Overview
Description
“4-(Thiophen-2-yl)thiazol-2-amine” is a compound with the CAS Number: 28989-50-6 . It has a molecular weight of 182.27 and its IUPAC name is 4-(2-thienyl)-1,3-thiazol-2-amine . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds similar to “4-(Thiophen-2-yl)thiazol-2-amine” has been reported in the literature . For instance, seven new thiazole derivatives were synthesized in a multi-step synthetic approach . The compounds were initially examined for their in vitro anti-inflammatory potentials using COX-1, COX-2, and 5-LOX enzyme assays .Molecular Structure Analysis
The molecular structure of “4-(Thiophen-2-yl)thiazol-2-amine” can be analyzed using various spectroscopic techniques . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “4-(Thiophen-2-yl)thiazol-2-amine” can be analyzed based on its reactivity with other compounds . Thiazoles, which include “4-(Thiophen-2-yl)thiazol-2-amine”, have been found in many potent biologically active compounds .Physical And Chemical Properties Analysis
“4-(Thiophen-2-yl)thiazol-2-amine” is a solid compound . More detailed physical and chemical properties can be determined using various analytical techniques .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including those with the 4-(Thiophen-2-yl)thiazol-2-amine structure, have been synthesized and screened for their in vitro antioxidant properties . Some of these compounds have shown potent antioxidant activity .
Antimicrobial Activity
4-(Thiophen-2-yl)thiazol-2-amine has been studied for its potential antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, numerous new thiazolylamine derivatives and thiazolylbenzamide ethers have been synthesized and tested against various bacterial and fungus strains .
Antifungal Activity
Thiazoles, including 4-(Thiophen-2-yl)thiazol-2-amine, have been found in many potent biologically active compounds, such as Abafungin, which is an antifungal drug .
Antiretroviral Activity
Thiazoles are also found in Ritonavir, an antiretroviral drug . This suggests potential applications of 4-(Thiophen-2-yl)thiazol-2-amine in antiretroviral therapy.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines . This suggests that 4-(Thiophen-2-yl)thiazol-2-amine could potentially be used in cancer treatment.
Neuroprotective Activity
Thiazole ring compounds have been found to act as neuroprotective drug molecules . This suggests that 4-(Thiophen-2-yl)thiazol-2-amine could potentially be used in the treatment of neurodegenerative diseases.
Anti-inflammatory Activity
Thiazole compounds have been found to have anti-inflammatory properties . This suggests that 4-(Thiophen-2-yl)thiazol-2-amine could potentially be used in the treatment of inflammatory diseases.
Analgesic Activity
Thiazole compounds have been found to have analgesic properties . This suggests that 4-(Thiophen-2-yl)thiazol-2-amine could potentially be used as a pain reliever.
Mechanism of Action
Target of Action
The primary targets of 4-(Thiophen-2-yl)thiazol-2-amine are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. The compound has been shown to be a potent inhibitor of COX-2 .
Mode of Action
4-(Thiophen-2-yl)thiazol-2-amine interacts with its targets by inhibiting the action of the COX-1, COX-2, and 5-LOX enzymes . This inhibition results in a decrease in the production of prostaglandins and leukotrienes, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the cyclooxygenase (COX) and lipoxygenase (LOX) pathways . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, which are involved in pain and inflammation . Similarly, by inhibiting the 5-LOX enzyme, it reduces the production of leukotrienes, which are also involved in the inflammatory response .
Pharmacokinetics
The compound’s potent inhibitory effects on cox-2 and 5-lox suggest that it may have good bioavailability .
Result of Action
The inhibition of COX-2 and 5-LOX enzymes by 4-(Thiophen-2-yl)thiazol-2-amine leads to a decrease in the production of prostaglandins and leukotrienes . This results in a reduction of inflammation and pain, making the compound potentially useful for the treatment of conditions related to inflammation and pain .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-thiophen-2-yl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNPDKQNHIKARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288130 | |
Record name | 4-(Thiophen-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)thiazol-2-amine | |
CAS RN |
28989-50-6 | |
Record name | 28989-50-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Thiophen-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-THIENYL)-1,3-THIAZOL-2-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-(thiophen-2-yl)thiazol-2-amine relate to its biological activity?
A: While the precise mechanism of action of 4-(thiophen-2-yl)thiazol-2-amine remains to be fully elucidated, its structure offers valuable insights. The presence of both thiophene and thiazole rings within its structure is noteworthy, as these moieties are commonly found in various bioactive compounds, including fungicides and pesticides. The study explored structural modifications by substituting the 4-chloro-2-fluorophenyl group in the lead compound with thiophenyl groups and introducing different functional groups like 2-aminothiazole []. This exploration of structure-activity relationships (SAR) suggests that the specific arrangement and types of functional groups attached to the core structure play a crucial role in determining the compound's biological activity and potency.
Q2: What analytical techniques were employed to characterize and study 4-(thiophen-2-yl)thiazol-2-amine?
A: The synthesis of 4-(thiophen-2-yl)thiazol-2-amine was achieved through a series of reactions, ultimately leading to the desired compound []. Its structure was meticulously confirmed using a combination of spectroscopic techniques, including 1H-NMR and 13C-NMR spectroscopy []. This comprehensive characterization provides a solid foundation for future research and development efforts focused on this promising compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.